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Cat. No.: B12393720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DG-8 is a fluorescent chemical probe belonging to the 4,5-dichloropyridazinone class of

compounds. It serves as a valuable tool for identifying and characterizing protein-protein

interactions and for discovering the cellular targets of small molecule inhibitors. DG-8 acts as

an irreversible covalent probe, binding to specific residues on target proteins. Its intrinsic

fluorescence allows for direct visualization of protein binding using standard laboratory

techniques such as SDS-PAGE and fluorescence imaging.

A primary application of DG-8 is in competitive binding assays, where it is used to determine if

other non-fluorescent compounds bind to the same target protein. This is particularly useful in

drug discovery for validating the mechanism of action of hit compounds. One of the key

identified targets of DG-8 is Thioredoxin Reductase 1 (TrxR1), a critical enzyme in cellular

redox homeostasis. By inhibiting TrxR1, DG-8 can modulate downstream signaling pathways,

such as the STAT3 signaling cascade, which is often dysregulated in cancer.

Principle of DG-8 Based Assays
DG-8 contains a reactive 4,5-dichloropyridazinone warhead that can form a covalent bond with

nucleophilic residues, such as cysteine or selenocysteine, on target proteins. The probe also

features a dansyl fluorophore, which allows for detection of the DG-8-protein adduct without the

need for secondary antibodies or other detection reagents.
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In a typical workflow, DG-8 is incubated with a biological sample (e.g., cell lysate, recombinant

protein). The formation of a covalent adduct is then detected by measuring the fluorescence

incorporated into proteins, usually after separation by SDS-PAGE. In a competition assay, a

test compound is pre-incubated with the biological sample before the addition of DG-8. If the

test compound binds to the same site as DG-8, it will block the binding of the fluorescent probe,

leading to a reduction in the fluorescent signal.

Key Applications
Target Identification and Validation: Identifying the molecular targets of small molecule

inhibitors.

Mechanism of Action Studies: Elucidating how a compound exerts its biological effects by

confirming its interaction with a specific protein.

High-Throughput Screening: Screening compound libraries for molecules that bind to a

specific target of interest.

Probing Redox Biology: Studying the role of redox-sensitive proteins like TrxR1 in cellular

signaling.

Data Presentation
Table 1: Inhibition of STAT3-dependent Transcription by
DG-8 and Competitor Compounds
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Compound
IC50 (µM) for STAT3-
dependent Luciferase
Expression

Notes

DG-8 0.98
Potent inhibitor of STAT3-

dependent transcription.[1]

TRi-1 ~1-3
Established TrxR1 inhibitor,

competes with DG-8.[2]

TRi-2 ~1-3 Established TrxR1 inhibitor.[2]

TRi-3 ~1-3
Established TrxR1 inhibitor,

competes with DG-8.[2]

Auranofin ~1-3
Established TrxR1 inhibitor,

competes with DG-8.[2]

Stattic Competes with DG-8

A known STAT3 inhibitor that

also interacts with the DG-8

binding site.[2]

BP1-102 Does not compete with DG-8

A STAT3 inhibitor that does not

share a binding site with DG-8.

[2]

Table 2: DG-8 Competition Assay with TrxR1 Inhibitors
in A549 Cell Lysates
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Competitor Compound
Concentration Range
Tested (µM)

Competition with DG-8 (5
µM)

DG-4 0.5 - 50
Strong competition at low µM

concentrations.

DG-5 0.5 - 50
Strong competition at low µM

concentrations.

DG-7 0.5 - 50
Weak competition, only at

higher concentrations.

TRi-1 Not specified Potent competition.[2]

TRi-3 Not specified Competition observed.[2]

Auranofin Not specified Potent competition.[2]

TRi-2 Not specified No competition observed.[2]

Experimental Protocols
Protocol 1: In Vitro Labeling of Recombinant Protein
with DG-8
Objective: To determine if DG-8 directly binds to a purified recombinant protein.

Materials:

Recombinant protein of interest (e.g., STAT3, TrxR1)

DG-8 stock solution (e.g., 10 mM in DMSO)

Reaction buffer (e.g., PBS or Tris-based buffer, pH 7.4)

NADPH (for TrxR1 labeling)

SDS-PAGE loading buffer

SDS-PAGE gels
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Fluorescence gel documentation system

Procedure:

Prepare reaction mixtures containing the recombinant protein (e.g., 5 µg) in reaction buffer.

For TrxR1 labeling, add NADPH to a final concentration of 1 mM to the reaction mixture to

ensure the enzyme is in its reduced, active state.[1]

Add DG-8 to the reaction mixtures at various final concentrations (e.g., 0.5 to 50 µM).[1]

Include a DMSO vehicle control.

Incubate the reactions for 30 minutes at room temperature.[1]

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the protein samples by SDS-PAGE.

Visualize the gel using a fluorescence gel documentation system with UV transillumination to

detect the dansyl fluorescence of DG-8 bound to the protein.

Protocol 2: Competition Assay in Cell Lysates
Objective: To determine if a test compound binds to the same cellular target(s) as DG-8.

Materials:

A549 cells (or other relevant cell line)

Cell lysis buffer (e.g., RIPA buffer)

Protein concentration assay kit (e.g., BCA assay)

Test compound stock solution (in DMSO)

DG-8 stock solution (10 mM in DMSO)

SDS-PAGE equipment and reagents
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Fluorescence gel documentation system

Procedure:

Culture A549 cells to 80-90% confluency.

Lyse the cells using an appropriate lysis buffer and determine the protein concentration of

the lysate.

In microcentrifuge tubes, pre-incubate a fixed amount of cell lysate (e.g., 30 µg) with a range

of concentrations of the test compound (e.g., 0.5 to 50 µM) for 30 minutes at room

temperature.[2] Include a DMSO vehicle control.

Add DG-8 to each tube to a final concentration of 5 µM.

Incubate for an additional 30 minutes at room temperature.[2]

Stop the reactions by adding SDS-PAGE loading buffer.

Run the samples on an SDS-PAGE gel.

Visualize the gel using a fluorescence gel documentation system. A decrease in the

fluorescence intensity of a specific protein band in the presence of the test compound

indicates competition for binding.

Mandatory Visualization

Sample Preparation
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Click to download full resolution via product page

Caption: Experimental workflow for DG-8 protein interaction studies.
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Caption: Proposed model of STAT3 inhibition mediated by TrxR1 and DG-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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